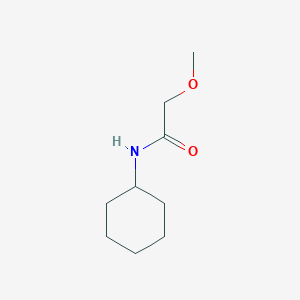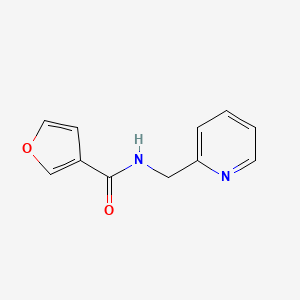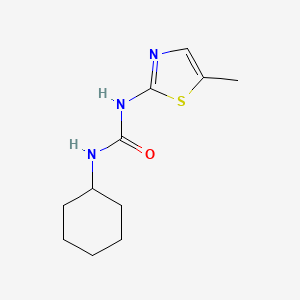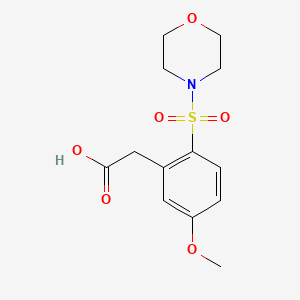![molecular formula C19H14BrNO3 B7468948 [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been studied extensively for its potential use in biochemical and physiological research. In
Mécanisme D'action
The mechanism of action of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate involves the inhibition of protein-protein interactions. This compound binds to the target protein and disrupts its interaction with other proteins, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by disrupting protein-protein interactions involved in cancer cell proliferation. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the interaction between inflammatory proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate in lab experiments is its ability to selectively inhibit protein-protein interactions. This compound can be used to study the specific interactions between proteins and their downstream effects. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, this compound can be used to study the complex interactions between proteins involved in various biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential use in biochemical and physiological research, including cancer research, drug discovery, and protein-protein interaction studies. The mechanism of action of this compound involves the inhibition of protein-protein interactions, leading to various biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity is a limitation. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate involves the reaction of 4-bromobenzoic acid with N-(1-naphthyl) ethylenediamine in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate has been extensively studied for its potential applications in scientific research. This compound has been used in various studies related to biochemical and physiological research, including cancer research, drug discovery, and protein-protein interaction studies.
Propriétés
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c20-15-10-8-14(9-11-15)19(23)24-12-18(22)21-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQDTLCVHFBVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)



![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)


![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)


![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)